molecular formula C12H12F3NO2 B13728778 Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Cat. No.: B13728778
M. Wt: 259.22 g/mol
InChI Key: DXYQRNDGYQSIIL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanecarboxylate ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is unique due to its combination of a trifluoromethyl group and a cyclobutanecarboxylate ester, which imparts distinct chemical and physical properties. These properties can enhance its reactivity and stability, making it valuable for various applications .

Biological Activity

Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C12H11F4N O2
  • Molecular Weight : 277.21 g/mol
  • Purity : ≥95%

The presence of the trifluoromethyl group (CF3) is particularly noteworthy, as it has been shown to influence the compound's interaction with biological targets, enhancing properties such as membrane permeability and metabolic stability .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. The trifluoromethyl moiety is known to increase lipophilicity, which can facilitate better penetration through cellular membranes, thereby enhancing bioavailability and efficacy .

Anticancer Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, related compounds with similar structures have shown selective activity against various cancer cell lines, including:

  • Leukemia Cell Lines : RPMI-8226
  • Non-Small Cell Lung Cancer : A549/ATCC
  • Renal Cancer : A498 and SN12C

In these studies, compounds were evaluated using the National Cancer Institute's (NCI) human tumor cell line screen, revealing growth inhibition percentages greater than 10-20% against several cancer types .

Other Biological Activities

In addition to anticancer effects, the compound's structural features suggest potential activities in other areas:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, although specific data on this compound remains limited.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through specific receptor interactions is a potential area for future research.

Case Studies

  • Case Study on Anticancer Activity :
    • A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably, compounds with the CF3 group showed enhanced activity compared to their non-trifluoromethylated counterparts, indicating a significant role of this functional group in improving therapeutic outcomes .
  • In Vivo Studies :
    • Further investigations are needed to explore the in vivo efficacy and safety profile of this compound. Initial findings suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural characteristics.

Research Findings Summary Table

Study Type Cell Line Tested Activity Observed Reference
Anticancer ScreeningRPMI-8226 (Leukemia)Growth Inhibition > 20%
Anticancer ScreeningA549/ATCC (Lung Cancer)Growth Inhibition > 15%
Anticancer ScreeningA498 (Renal Cancer)Growth Inhibition > 10%

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-4-7(5-8)10-6-9(2-3-16-10)12(13,14)15/h2-3,6-8H,4-5H2,1H3

InChI Key

DXYQRNDGYQSIIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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